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molecular formula C11H10N2O4 B8744889 5-Vanillylidenehydantoin

5-Vanillylidenehydantoin

Cat. No. B8744889
M. Wt: 234.21 g/mol
InChI Key: JLQMLBNABLDJJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04716246

Procedure details

condensing vanillin and hydantoin by heating together in admixture with diethanolamine to produce 5-vanillylidenehydantoin, and
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=[CH:2][C:3]1[CH:11]=[CH:10][C:8]([OH:9])=[C:5]([O:6][CH3:7])[CH:4]=1.[NH:12]1[CH2:18][C:16](=[O:17])[NH:15][C:13]1=[O:14].N(CCO)CCO>>[CH:2](=[C:18]1[NH:12][C:13](=[O:14])[NH:15][C:16]1=[O:17])[C:3]1[CH:11]=[CH:10][C:8]([OH:9])=[C:5]([O:6][CH3:7])[CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=CC1=CC(OC)=C(O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)NC(=O)C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(CCO)CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC(OC)=C(O)C=C1)=C1C(NC(N1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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